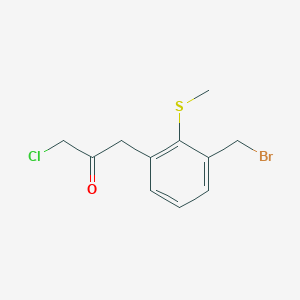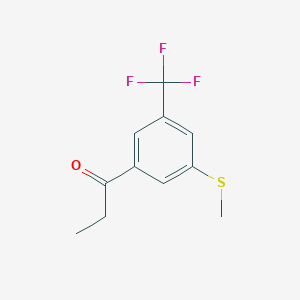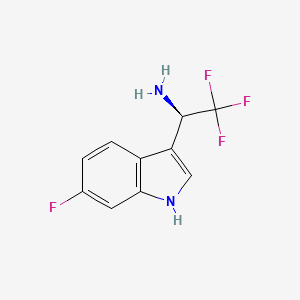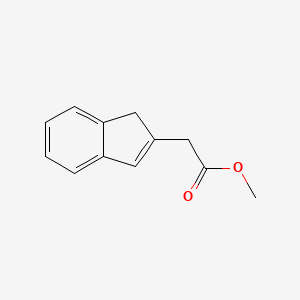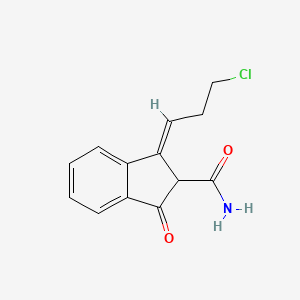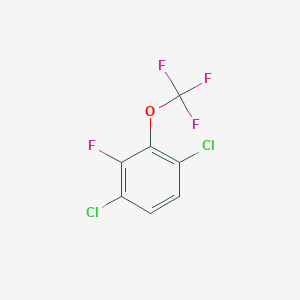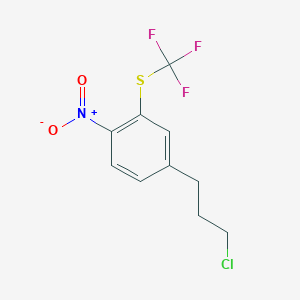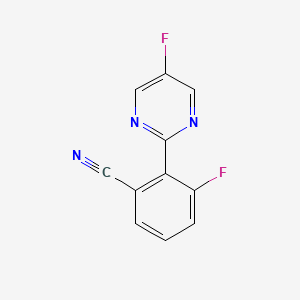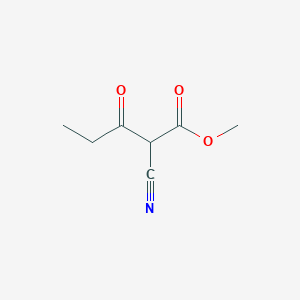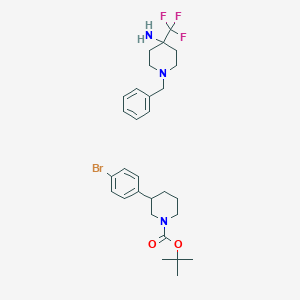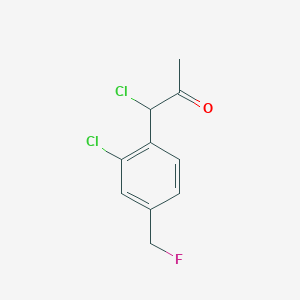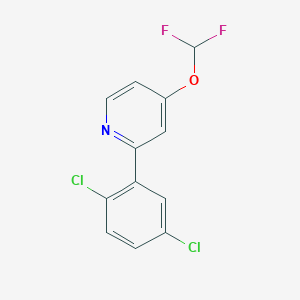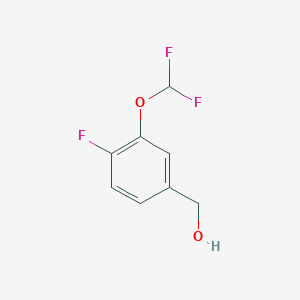
(3-(Difluoromethoxy)-4-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethoxy)-4-fluorophenyl)methanol is an organic compound with the molecular formula C8H8F3O2 It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 3-nitro-4-hydroxybenzoic acid ester to obtain the desired product through a series of reactions including reduction and alkylation .
Industrial Production Methods
Industrial production of (3-(Difluoromethoxy)-4-fluorophenyl)methanol may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation and continuous flow reactors to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Difluoromethoxy)-4-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenylmethanols .
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethoxy)-4-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (3-(Difluoromethoxy)-4-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and specificity for certain biological targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Difluoromethoxy)phenylacetylene): This compound shares the difluoromethoxy group but differs in the presence of an acetylene group instead of a methanol group.
(4-(Difluoromethoxy)-3-ethoxyphenyl)methanol: Similar in structure but with an ethoxy group instead of a fluorine atom.
Trifluoromethyl ethers: These compounds contain a trifluoromethoxy group, which is similar but involves three fluorine atoms instead of two.
Uniqueness
(3-(Difluoromethoxy)-4-fluorophenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H7F3O2 |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
[3-(difluoromethoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8,12H,4H2 |
InChI-Schlüssel |
DZBVNGYCWWYHGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



